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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides troubleshooting advice and frequently asked questions

(FAQs) to address slow computational performance when using the DM21 functional in your

experiments.

Frequently Asked Questions (FAQs)
Q1: Why are my DM21 calculations running so slowly?
Several factors can contribute to slow calculations with the DM21 functional. It's important to

understand that DM21, as a neural network-based functional, has an inherently high

computational cost.[1][2] Here are some of the primary reasons for slow performance:

Inherent Computational Cost of DM21: The current implementation of the DM21 functional is

computationally very demanding.[3] For smaller systems, a single self-consistent field (SCF)

iteration with DM21 can be more time-consuming than a coupled-cluster singles and doubles

with perturbative triples (CCSD(T)) calculation.[4][5]

Nature of Meta-GGA Functionals: DM21 is a meta-GGA functional. Meta-GGAs are more

computationally intensive than simpler functionals like Generalized Gradient Approximations

(GGAs) because they include the kinetic energy density as a variable.[6] While they offer

improved accuracy, this comes at the cost of increased computational time.[6][7]

Numerical Instability and Convergence Issues: Meta-GGA functionals, and particularly neural

network-based functionals like DM21, can sometimes exhibit numerical instabilities.[1][6]
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These can lead to difficulties in achieving self-consistent field (SCF) convergence, resulting

in a higher number of iterations and longer calculation times.[8][9]

Inadequate Computational Resources: Density Functional Theory (DFT) calculations,

especially with complex functionals, are resource-intensive. Insufficient CPU speed, a low

number of cores, or limited RAM can significantly slow down your calculations.[10]

Suboptimal Calculation Settings: The choice of basis set and the size of the integration grid

are critical for both accuracy and computational speed. Using an unnecessarily large basis

set or an overly dense integration grid can drastically increase calculation time.[9][11]

Q2: How does the computational cost of DM21 compare
to other functionals?
Direct, extensive benchmarks for the DM21 functional are still emerging. However, based on

available information and the general hierarchy of DFT functionals, we can summarize the

expected computational cost. Meta-GGA functionals like DM21 are computationally more

demanding than GGAs.[6] Some studies suggest that numerically stable meta-GGAs can be

about three times more expensive than a GGA, while being significantly faster than hybrid

functionals.[12]
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Functional Class
Relative Computational
Cost

Key Characteristics

Local Density Approximation

(LDA)
Low

Depends only on the electron

density. Generally the fastest

but least accurate.

Generalized Gradient Approx.

(GGA)
Low to Moderate

Uses the electron density and

its gradient. A good balance of

cost and accuracy for many

systems.

Meta-GGA (e.g., DM21) Moderate to High

Includes the kinetic energy

density. Generally more

accurate than GGAs but at a

higher computational cost.[6]

Can be sensitive to the

integration grid.[9]

Hybrid Functionals High

Mixes a portion of exact

Hartree-Fock exchange with a

GGA or meta-GGA functional.

Often more accurate but

significantly slower.

Double-Hybrid Functionals Very High

Incorporates a portion of

second-order Møller-Plesset

(MP2) correlation.

Computationally very

expensive.

This table provides a generalized comparison. Actual performance can vary based on the

specific functional, software implementation, and the system being studied.

Troubleshooting Guide
Issue: My geometry optimization with DM21 is extremely
slow or failing to converge.
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Workflow for Troubleshooting Slow DM21 Calculations:
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Caption: A step-by-step workflow for diagnosing and addressing slow DM21 calculations.

Detailed Methodologies:

Addressing SCF Convergence Failure:

Improve the Initial Guess: A good starting geometry is crucial. Pre-optimize your molecular

structure with a less computationally demanding method, such as a semi-empirical

method or a GGA functional, before running the DM21 calculation.[10]

SCF Convergence Algorithms: If the SCF is oscillating, try using damping or mixing

techniques.[8] Many quantum chemistry packages have keywords to control these

parameters.

Increase Maximum SCF Cycles: In cases of slow convergence, increasing the maximum

number of SCF iterations can be helpful. However, if the calculation doesn't converge after

a reasonable number of steps, there might be an underlying issue with the input or the

system itself.[8]

Optimizing Calculation Settings:

Integration Grid: Meta-GGA functionals are often highly sensitive to the integration grid.[9]

[13] Using a grid that is too small can lead to inaccurate results and convergence

problems. Conversely, an overly dense grid will significantly slow down the calculation.[11]

It is recommended to start with the default "fine" grid in most software packages and

increase it if you encounter issues. For DM21 and other sensitive functionals, using a

larger grid, such as one with (99,590) points, may be necessary to obtain reliable results.

[9]

Basis Set Selection: Start with a smaller basis set for initial optimizations and then refine

your results with a larger basis set.[10] For routine calculations, double-zeta basis sets

with polarization functions (e.g., def2-SVP) are often a good starting point. For higher

accuracy, triple-zeta basis sets (e.g., def2-TZVP) can be used, but be aware of the

increased computational cost.

Multi-Step Calculations: For complex structures, consider a multi-step approach. Begin

with a smaller basis set and gradually increase its size in subsequent calculations.[10]
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Hardware and Software Considerations:

CPU Performance: DFT calculations often benefit more from higher single-core CPU

performance (frequency) than from a very large number of cores with lower individual

performance.[10]

GPU Acceleration: Some modern DFT codes can leverage GPUs to accelerate

calculations, particularly for periodic systems with plane-wave basis sets.[10][14] Check if

your software package and calculation type can benefit from GPU acceleration.

Memory (RAM): For smaller molecules, ensuring sufficient RAM to use "in-core"

algorithms (where two-electron integrals are stored in memory) can significantly speed up

calculations.[10]

Q3: Are there any known issues with the DM21
functional that could cause slow calculations?
Yes, as a neural network-based functional, DM21 can exhibit some specific behaviors that

impact performance:

Numerical Noise: The output of the neural network can have a degree of numerical noise,

which can make it challenging to obtain smooth potential energy surfaces. This can

complicate geometry optimizations and require a careful choice of numerical differentiation

steps.[2][5]

Oscillatory Behavior: Neural network functionals can sometimes show oscillatory behavior,

which can also lead to convergence problems during geometry optimization.[1]

If you suspect these issues are affecting your calculations, it is crucial to ensure you are using

a recent version of your quantum chemistry software, as implementations and algorithms are

continually improving.

Disclaimer: The information provided in this technical support guide is for informational

purposes only. The computational cost and performance of the DM21 functional may vary

depending on the specific software implementation, hardware, and the molecular system under

investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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